molecular formula C5H10N2O3 B1332730 Glycyl-L-alanine CAS No. 3695-73-6

Glycyl-L-alanine

Cat. No. B1332730
CAS RN: 3695-73-6
M. Wt: 146.14 g/mol
InChI Key: VPZXBVLAVMBEQI-VKHMYHEASA-N
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Description

Glycyl-L-alanine is a simple dipeptide composed of glycine and L-alanine. It has been the subject of various studies due to its relevance in peptide synthesis and structure analysis. The dipeptide has been synthesized and its structure elucidated using different methods, including X-ray crystallography . The interest in such peptides stems from their potential to provide insights into protein structures and the behavior of polypeptides in different conditions.

Synthesis Analysis

The synthesis of glycyl-L-alanine and its derivatives has been reported in several studies. The dipeptide itself has been synthesized using the N-carbobenzoxy method, followed by conversion into its hydrochloride and hydrobromide salts, which crystallize readily from aqueous solutions . Regular copolymers containing glycine and L-alanine sequences have been synthesized through the self-condensation of p-nitrophenyl esters of corresponding tri- or tetrapeptides . Additionally, the synthesis of a component of belactosin A, which includes a glycine unit, was achieved using asymmetric alkylation of a glycine enolate .

Molecular Structure Analysis

The molecular structure of glycyl-L-alanine has been extensively studied. The crystal structure of its hydrochloride form was determined using two-dimensional methods, revealing isomorphism with its hydrobromide counterpart and the presence of water of crystallization in the unit cell . A more detailed three-dimensional analysis of the hydrochloride form showed a monoclinic space group with a non-planar peptide linkage and a three-dimensional network of hydrogen bonds stabilizing the structure . The hydrobromide and hydroiodide monohydrate forms of glycyl-L-alanine also exhibit monoclinic crystal structures with similar lattice constants .

Chemical Reactions Analysis

Glycyl-L-alanine participates in various chemical reactions, particularly as a substrate or product in enzymatic processes. An example is the isolation and characterization of an L-alanine:glyoxylate aminotransferase from human liver, which catalyzes the transfer of the α-amino group of L-alanine to glyoxylate, forming glycine . This reaction is irreversible and plays a role in glycine, glyoxylate, and oxalate metabolism, with implications for conditions such as primary hyperoxaluria.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycyl-L-alanine and its derivatives are influenced by their molecular structure. The crystal structures of the hydrochloride, hydrobromide, and hydroiodide forms indicate that the dipeptide can form stable salts with different halides, which are characterized by their crystalline properties and hydrogen bonding networks . The circular dichroism of a synthetic polytripeptide analogue, poly(glycyl-L-prolyl-L-alanine), suggests that the optical activity of such polymers can increase with decreasing temperature, indicating an increase in periodic structure .

Scientific Research Applications

1. Enthalpic Interactions in Aqueous Solutions

Glycyl-L-alanine (Gly-L-Ala) has been studied for its enthalpic interactions in aqueous solutions. Pałecz et al. (2009) measured the enthalpies of solution of Gly-L-Ala in water and in aqueous urea solutions. This research helps in understanding the thermodynamic properties of dipeptides in different solvent environments (Pałecz, Belica, & Nowicka, 2009).

2. Transport Through Liquid Membranes

The transport of Gly-L-Ala through liquid membranes was investigated by Mutihac et al. (2001). This study explored how dipeptides like Gly-L-Ala are extracted from aqueous phases into organic phases and their transport across membranes, which is crucial for understanding the behavior of dipeptides in biological systems (Mutihac, Buschmann, Jansen, & Wego, 2001).

3. Sublimation and Mass Spectrometry Analysis

Badelin et al. (2012) studied the sublimation of Gly-L-Ala using electron ionization mass spectrometry, providing insights into the thermal properties and stability of this dipeptide (Badelin, Tyunina, Krasnov, Tyunina, Giricheva, & Girichev, 2012).

4. Kinetic and Mechanistic Studies

Research by Bera et al. (2013) delved into the kinetics of the interaction of Gly-L-Ala with hydroxopentaaquarhodium(III) ion. This study offers valuable data for understanding the reactivity and interaction mechanisms of dipeptides with metal ions (Bera, Ray, Mondal, Karmakar, Mandal, Mallick, & Ghosh, 2013).

5. Dipeptide Hydrochloride Crystal Formation

Srinivasan et al. (2014) commented on the crystal growth and characterization of Gly-L-Ala hydrochloride, adding to the understanding of dipeptide crystallization processes (Srinivasan, Moovendaran, & Natarajan, 2014).

6. Applications in Embryo Development Studies

Biggers, McGinnis, and Lawitts (2004) explored the effects of replacing L-glutamine with Gly-L-Ala in a medium on the development of mouse preimplantation embryos. This study contributes to the knowledge of dipeptides in embryo culture media (Biggers, McGinnis, & Lawitts, 2004).

7. Solubility in Aqueous Electrolyte Solutions

Breil et al. (2004) investigated the solubilities of Gly-L-Ala in various aqueous electrolyte solutions. Understanding the solubility of dipeptides in different environments is critical for their application in biological systems (Breil, Mollerup, Rudolph, Ottens, & Wielen, 2004).

Safety And Hazards

While specific safety and hazard information for Glycyl-L-alanine is not provided in the search results, it’s generally recommended to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment when handling similar compounds .

Future Directions

Research on dipeptides like Glycyl-L-alanine is ongoing, with a focus on their melting properties and solubility in water . These properties are indispensable for natural and engineering sciences and have implications for the production and purification of dipeptides .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZXBVLAVMBEQI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25765-56-4
Record name L-Alanine, N-glycyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25765-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501316691
Record name Glycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-L-alanine

CAS RN

3695-73-6
Record name Glycyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylalanine, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-alanine
Source EPA DSSTox
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Record name N-glycylalanine
Source European Chemicals Agency (ECHA)
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Record name GLYCYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7GF488BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
817
Citations
PS Naganathan, K Venkatesan - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
… of glycyl- L-alanine hydrochloride has already been studied by Tranter (1953, 1956). In this paper, the molecular features and the conformation of glycyl-L-alanine… , glycyl-L-alanine, was …
Number of citations: 30 scripts.iucr.org
SC Capelli, HB Bürgi, SA Mason… - … Section C: Structural …, 2014 - scripts.iucr.org
… , 50, 150 and 295 K for the dipeptide glycyl-L-alanine, C 5 H 10 N 2 O 3 … The flexibility of the glycyl-L-alanine molecule in the solid … Also of interest are the flexibility of the glycyl-L-alanine …
Number of citations: 6 scripts.iucr.org
MP Breil, JM Mollerup, ESJ Rudolph, M Ottens… - Fluid phase …, 2004 - Elsevier
… Glycyl-l-alanine differs from glycylglycine only by having a methyl group on the α-carbon instead of a hydrogen atom. The investigated inorganic salts are NaCl, Na 2 SO 4 , and (NH 4 ) …
Number of citations: 26 www.sciencedirect.com
TC Tranter - Nature, 1956 - nature.com
… The glycyl-L-alanine molecules are hydrogenbonded into continuous spirals by the water molecules, which form two hydrogen bonds of 2·77 A. and 2,62 A. with O,and 0' 4 …
Number of citations: 18 www.nature.com
F Moriya, K Makino, N Suzuki… - The Journal of …, 1980 - ACS Publications
… Aqueous solutions of glycylglycineand glycyl-L-alanine were … ")CH2N(0*)-£-Bu (V) from glycyl-L-alanine. It was found that spin adduct III exhibits ESR spectra with unequal splittingsof …
Number of citations: 37 pubs.acs.org
P Malliga, C Alosious Gonsago… - Journal of thermal …, 2012 - akjournals.com
A new semi-organic nonlinear optical material glycyl- l -alanine hydrochloride (GLAH) was grown successfully by slow evaporation solution growth method. The solubility of GLAH was …
Number of citations: 17 akjournals.com
P Malliga, CA Gonsago, AJA Pragasam - space, 2013 - hakon-art.com
… In this present work, two drops of hydrogen peroxide were added to the solution of Glycyl L-Alanine to inhibit the growth of … photographs of as grown crystals of Glycyl L-Alanine crystals. …
Number of citations: 4 www.hakon-art.com
BK Bera, S Ray, S Mondal, P Karmakar, A Mandal… - Journal of …, 2013 - hindawi.com
… In the present paper we report the results on the interaction of three glycine containing dipeptides glycyl-Lalanine (L 1 -L 󸀠 H), glycyl-L-aspergine (L 2 -L 󸀠 H) and glycyl-Ltyrosine (L 3 -L 󸀠 H…
Number of citations: 1 www.hindawi.com
BR Srinivasan, K Moovendaran, S Natarajan - Journal of Thermal …, 2014 - Springer
… glycyl-l-alanine hydrochloride in order to identify its exact nature. Table 1 Unit cell data of anhydrous and monohydrate of glycyl-l-alanine … crystals of glycyl-l-alanine hydrochloride can …
Number of citations: 5 link.springer.com
TC Tranter - Acta Crystallographica, 1953 - scripts.iucr.org
… Glycyl-L-alanine hydrochloride was prepared by the addition of a slight excess of 2N … Glycyl-L-alanine hydrobromide was prepared in an analogous manner to the hydrochloride by …
Number of citations: 9 scripts.iucr.org

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